molecular formula C10H20N2O3 B1311876 trans-3-Amino-1-boc-4-hydroxypiperidine CAS No. 1523530-23-5

trans-3-Amino-1-boc-4-hydroxypiperidine

Cat. No.: B1311876
CAS No.: 1523530-23-5
M. Wt: 216.28 g/mol
InChI Key: LUQURLQDYAJECW-HTQZYQBOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of the Piperidine (B6355638) Scaffold in Chemical Synthesis

The piperidine ring, a six-membered heterocycle containing one nitrogen atom, is a foundational structure in medicinal chemistry and organic synthesis. encyclopedia.pubnih.gov This scaffold is prevalent in a vast array of natural products, particularly alkaloids like piperine, which is responsible for the pungency of black pepper. encyclopedia.pub Its structural ubiquity extends to a multitude of pharmaceuticals, where it is a core component in over twenty classes of drugs, including analgesics, antipsychotics, anticancer agents, and antivirals. encyclopedia.pubnih.govijnrd.org

The significance of the piperidine scaffold stems from several key attributes. Its saturated, non-aromatic nature allows for a three-dimensional conformation, typically a chair-like structure, which is crucial for precise interactions with biological targets like enzymes and receptors. nih.gov Furthermore, the nitrogen atom within the ring can be readily functionalized, and the carbon atoms can be substituted at various positions, making piperidine derivatives versatile building blocks for creating diverse molecular libraries. ijnrd.org This versatility allows chemists to fine-tune the physicochemical and pharmacological properties of molecules, making piperidine derivatives essential intermediates in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. ijnrd.org

Importance of Stereochemistry in Piperidine Derivatives

Stereochemistry—the three-dimensional arrangement of atoms in a molecule—is critically important in the design and function of piperidine derivatives. thieme-connect.com The introduction of one or more chiral centers into the piperidine ring results in stereoisomers (enantiomers or diastereomers), which can exhibit profoundly different biological activities, selectivities, and pharmacokinetic properties. thieme-connect.comresearchgate.net Chiral drugs have gained increasing attention due to their enhanced ability to fit precisely into specific protein-binding sites. thieme-connect.com

The strategic placement of substituents on the piperidine ring in a specific spatial orientation can lead to several benefits in drug design:

Modulation of Physicochemical Properties: Stereochemistry can influence properties such as solubility and lipophilicity. thieme-connect.comthieme-connect.comresearchgate.net

Enhanced Biological Activity and Selectivity: One stereoisomer may bind to a biological target with much higher affinity than another, leading to increased potency and reduced off-target effects. thieme-connect.comresearchgate.net

Improved Pharmacokinetic Profiles: The absorption, distribution, metabolism, and excretion (ADME) of a drug can be stereoselective. thieme-connect.comresearchgate.net

Reduction of Toxicity: In some cases, undesirable side effects are associated with only one stereoisomer, making the use of a single, pure isomer a safer therapeutic strategy. thieme-connect.comresearchgate.net

Therefore, the development of synthetic methods that control the stereochemical outcome is a central focus in modern organic chemistry.

Role of trans-3-Amino-4-hydroxypiperidine Systems as Chiral Building Blocks

Within the vast family of piperidine derivatives, systems containing both an amino and a hydroxyl group are particularly valuable. The compound trans-3-Amino-1-boc-4-hydroxypiperidine is an exemplary chiral building block that leverages the benefits of both the piperidine scaffold and defined stereochemistry.

The "trans" designation indicates that the amino group at the 3-position and the hydroxyl group at the 4-position are on opposite sides of the piperidine ring's plane. This fixed spatial relationship is crucial for directing the synthesis of more complex molecules. The presence of two distinct functional groups—an amine and an alcohol—allows for selective chemical modifications at either site.

The "1-boc" portion of the name refers to the tert-butoxycarbonyl (Boc) group attached to the piperidine nitrogen. The Boc group is a widely used "protecting group" in organic synthesis. It temporarily renders the nitrogen atom unreactive, allowing chemists to perform reactions on other parts of the molecule, such as the amino or hydroxyl groups. smolecule.com The Boc group can be easily removed under specific acidic conditions when its protective function is no longer needed. smolecule.com

Because of its stereochemical rigidity and dual functionality, this compound serves as a key intermediate in the synthesis of complex, biologically active molecules, including kinase inhibitors and other pharmaceutical agents. Its well-defined structure provides a reliable starting point for constructing molecules with precise three-dimensional shapes required for specific biological interactions.

Data Tables

Table 1: Properties of this compound

Property Value
CAS Number 1268511-99-4
Molecular Formula C₁₀H₂₀N₂O₃
Molecular Weight 216.28 g/mol
Common Name trans-tert-Butyl 3-amino-4-hydroxypiperidine-1-carboxylate

| Key Features | Piperidine scaffold, trans-stereochemistry, Boc-protected amine, free amino group, hydroxyl group |

Table 2: Chemical Compounds Mentioned

Compound Name Role/Context
This compound The primary subject of this article; a chiral building block.
Piperine A natural alkaloid containing a piperidine scaffold. encyclopedia.pub
Atropine A natural alkaloid with a fused piperidine ring. encyclopedia.pub
Morphine A natural analgesic alkaloid containing a fused piperidine ring. encyclopedia.pub

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl (3R,4R)-3-amino-4-hydroxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-4-8(13)7(11)6-12/h7-8,13H,4-6,11H2,1-3H3/t7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUQURLQDYAJECW-HTQZYQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]([C@@H](C1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1268511-99-4
Record name rac-tert-butyl (3R,4R)-3-amino-4-hydroxypiperidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Chemical Reactivity and Functional Group Transformations of Trans 3 Amino 1 Boc 4 Hydroxypiperidine

Reactions of the Hydroxyl Moiety

The secondary hydroxyl group at the C-4 position of the piperidine (B6355638) ring is a prime site for various chemical modifications, including oxidation and esterification reactions. These transformations are fundamental in the elaboration of the core structure into more complex target molecules.

Oxidation Reactions

The secondary alcohol of trans-3-Amino-1-boc-4-hydroxypiperidine can be readily oxidized to the corresponding ketone, tert-butyl 3-amino-4-oxopiperidine-1-carboxylate. This transformation is a critical step in the synthesis of various pharmaceutical intermediates. The choice of oxidizing agent is crucial to ensure chemoselectivity, avoiding over-oxidation or reaction with the amino group.

Commonly employed oxidizing agents for this transformation include chromium-based reagents and hypervalent iodine compounds. While specific studies on the oxidation of this compound are not extensively detailed in publicly available literature, the reactivity can be inferred from similar structures. For its regioisomer, trans-4-Amino-1-boc-3-hydroxypiperidine (B1313278), reagents like pyridinium (B92312) chlorochromate (PCC) and Dess-Martin periodinane (DMP) are effectively used. These reagents are known for their mild conditions and high efficiency in oxidizing secondary alcohols to ketones without affecting other sensitive functional groups.

Table 1: Oxidation of Secondary Alcohols in Similar Piperidine Systems
Starting MaterialReagentConditionsProductYieldReference
trans-4-Amino-1-boc-3-hydroxypiperidinePyridinium chlorochromate (PCC)Dichloromethane (DCM), Room Temperaturetert-butyl 4-amino-3-oxopiperidine-1-carboxylateNot Reported
trans-4-Amino-1-boc-3-hydroxypiperidineDess-Martin periodinane (DMP)Dichloromethane (DCM), Room Temperaturetert-butyl 4-amino-3-oxopiperidine-1-carboxylateNot Reported

Data presented for the regioisomer trans-4-Amino-1-boc-3-hydroxypiperidine. Similar reactivity is expected for this compound.

Esterification Reactions

Esterification of the hydroxyl group provides a straightforward method for introducing a wide variety of substituents, thereby modifying the steric and electronic properties of the molecule. This reaction typically involves the treatment of the alcohol with an acylating agent, such as an acid chloride or an acid anhydride, in the presence of a base.

The reaction of this compound with an acid chloride, for instance, would proceed via nucleophilic acyl substitution to yield the corresponding ester. A suitable base, such as triethylamine (B128534) or pyridine, is generally required to neutralize the hydrochloric acid byproduct. Similarly, acid anhydrides can be employed, often with a catalytic amount of a nucleophilic catalyst like 4-dimethylaminopyridine (B28879) (DMAP), to facilitate the reaction.

Reactions of the Amine Moiety

The primary amino group at the C-3 position is a versatile handle for introducing a diverse array of functionalities through acylation, amidation, and nucleophilic substitution reactions. These transformations are pivotal in the construction of peptidomimetics and other complex bioactive molecules.

Acylation and Amidation Reactions

The primary amine of this compound readily undergoes acylation with acid chlorides or anhydrides to form the corresponding amides. This reaction is typically carried out in the presence of a non-nucleophilic base to scavenge the acid generated during the reaction.

Furthermore, direct amidation with carboxylic acids is a common and important transformation. This reaction usually requires the use of a coupling agent to activate the carboxylic acid. A wide variety of coupling reagents are available, including carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), as well as phosphonium (B103445) and uronium salts such as benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP) and HATU. The choice of coupling agent and reaction conditions can be optimized to achieve high yields and minimize side reactions.

Table 2: Representative Amidation Reaction Parameters
Amine ComponentCarboxylic AcidCoupling AgentBaseSolventProduct
This compoundGeneric Carboxylic Acid (R-COOH)EDC/HOBtDiisopropylethylamine (DIPEA)Dimethylformamide (DMF)trans-3-(R-carboxamido)-1-boc-4-hydroxypiperidine
This compoundGeneric Carboxylic Acid (R-COOH)HATUDiisopropylethylamine (DIPEA)Dimethylformamide (DMF)trans-3-(R-carboxamido)-1-boc-4-hydroxypiperidine

Illustrative conditions for the amidation of the target compound.

Nucleophilic Substitution Reactions

The primary amino group of this compound can act as a nucleophile in substitution reactions with various electrophiles. For example, it can react with alkyl halides to form secondary or tertiary amines, depending on the reaction stoichiometry and conditions. This allows for the introduction of alkyl chains and other groups, further diversifying the molecular scaffold.

Derivatization for Peptide Analogue Formation

A significant application of this compound is its use as a scaffold in the synthesis of peptide analogues or peptidomimetics. By incorporating this constrained piperidine ring into a peptide backbone, it is possible to mimic the secondary structures of peptides, such as β-turns, and to enhance metabolic stability and bioavailability.

The primary amino group serves as the N-terminus for peptide chain extension, while the Boc-protected piperidine nitrogen can be deprotected to allow for further modifications or to act as an internal amide surrogate. The hydroxyl group can also be functionalized to introduce additional diversity. The synthesis of these peptide analogues typically follows standard solid-phase or solution-phase peptide synthesis protocols, utilizing the amine functionality for coupling with activated amino acid derivatives.

Reactivity of the Piperidine Ring System

The reactivity of the piperidine ring in this compound* is a subject of significant interest in synthetic organic chemistry. The presence of the amino and hydroxyl substituents offers multiple sites for functionalization and subsequent intramolecular reactions that can lead to complex molecular architectures. The conformational rigidity of the piperidine ring, influenced by the bulky Boc group, also plays a crucial role in directing the stereoselectivity of these reactions.

Ring Expansion Reactions

Ring expansion reactions provide a powerful method for the synthesis of larger heterocyclic systems from more readily available smaller rings. In the context of the piperidine scaffold, a one-carbon ring expansion would lead to the formation of an azepane ring system, a core structure found in various biologically active compounds.

A classic method for achieving such a transformation is the Tiffeneau-Demjanov rearrangement . This reaction typically involves the treatment of a 1-aminomethyl-cycloalkanol with nitrous acid to generate a diazonium ion. Subsequent loss of nitrogen gas leads to a carbocation, which then undergoes a 1,2-alkyl shift, resulting in a ring-expanded ketone. wikipedia.org

For this compound*, a hypothetical Tiffeneau-Demjanov rearrangement would first require modification of the 3-amino group to a 3-aminomethyl group. Following this, the adjacent hydroxyl group at the 4-position would facilitate the key rearrangement. The reaction would proceed through the following conceptual steps:

Diazotization: The primary amino group of the hypothetically modified substrate, trans-3-aminomethyl-1-boc-4-hydroxypiperidine, would react with nitrous acid (generated in situ from a nitrite (B80452) salt and a strong acid) to form a diazonium salt.

Carbocation Formation: The diazonium group is an excellent leaving group, and its departure as nitrogen gas would generate a primary carbocation at the exocyclic methylene (B1212753) carbon.

Ring Expansion: A 1,2-migration of one of the adjacent carbon-carbon bonds of the piperidine ring to the carbocation center would occur. This migration is the ring-expanding step, leading to a seven-membered azepane ring. The migration of the C4-C5 bond would be anticipated, driven by the formation of a more stable tertiary carbocation stabilized by the adjacent oxygen atom.

Product Formation: The resulting oxonium ion would then be deprotonated to yield the final ring-expanded product, a substituted azepan-4-one.

While the Tiffeneau-Demjanov rearrangement is a well-established method for ring expansion of carbocyclic systems, its application to piperidine derivatives, particularly those with the substitution pattern of the target molecule, is not extensively documented in readily available literature. wikipedia.orgwikipedia.org The regioselectivity of the bond migration and the potential for competing side reactions would be key factors to consider in a practical application. A study on the stereoselective and regioselective synthesis of azepane derivatives via piperidine ring expansion has been reported, demonstrating the feasibility of such transformations, although not on this specific substrate. rsc.org

Table 1: Hypothetical Tiffeneau-Demjanov Ring Expansion of a this compound Derivative

StepReactantReagentsIntermediateProduct
1trans-3-Aminomethyl-1-boc-4-hydroxypiperidineNaNO₂, HClDiazonium salt-
2Diazonium salt-Exocyclic carbocation-
3Exocyclic carbocation-Ring-expanded oxonium ion-
4Ring-expanded oxonium ionH₂O-1-Boc-azepan-5-one

This table represents a conceptual pathway and is not based on a specific literature precedent for this exact substrate.

Annulation and Fused Heterocycle Formation

Annulation reactions, which involve the formation of a new ring fused to an existing one, offer a direct route to polycyclic heterocyclic systems. The vicinal amino and hydroxyl groups in this compound* provide ideal handles for the construction of fused rings, such as pyrimidines, pyrazines, or oxazines.

The formation of a fused pyrimidine (B1678525) ring is a particularly attractive transformation due to the prevalence of this motif in pharmacologically active molecules. A common strategy for constructing a fused pyrimidine involves the reaction of a 1,2-diamine with a 1,3-dielectrophile or its equivalent. In the case of our target molecule, the trans-3-amino-4-hydroxypiperidine would first need to be converted into a cis-3,4-diaminopiperidine derivative.

A plausible synthetic route to a fused pyrimidine could involve the following steps:

Conversion to a Diamine: The hydroxyl group at the 4-position could be converted to an amino group with inversion of stereochemistry to yield a cis-3,4-diaminopiperidine derivative.

Cyclocondensation: The resulting diamine can then be reacted with a suitable one-carbon or three-carbon building block to form the fused pyrimidine ring. For example, reaction with formamidine (B1211174) or a derivative could introduce the C2 of the pyrimidine ring, while reaction with a β-dicarbonyl compound or its equivalent could provide the C2, C4, and C5 atoms.

Microwave-assisted three-component reactions have been developed for the synthesis of 3,4-diaminopyrazolo[3,4-d]pyrimidines, showcasing a modern approach to constructing such fused systems, although not starting from a piperidine core. rsc.org The synthesis of fused pyrimidine derivatives with potential diuretic activity has also been reported, highlighting the pharmaceutical relevance of these structures. nih.gov

Another potential annulation strategy is the Pictet-Spengler reaction . This reaction typically involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic substitution to form a tetrahydroisoquinoline or a related fused system. wikipedia.org While the classic Pictet-Spengler reaction requires an aromatic ring, variations of this reaction could potentially be adapted for the cyclization onto the piperidine ring itself, particularly if the amino group is part of a more complex substituent that can undergo intramolecular cyclization. For instance, if the amino group were acylated with a group containing a reactive aldehyde or ketone, an intramolecular cyclization could be envisioned.

Table 2: Conceptual Annulation Strategy for Fused Pyrimidine Formation

StepStarting MaterialReagents/ConditionsIntermediate ProductFinal Product
1This compound1. Mesylation/Tosylation2. Azide (B81097) substitution (Sₙ2)3. Reductioncis-1-Boc-piperidine-3,4-diamine-
2cis-1-Boc-piperidine-3,4-diamineFormamidine acetate, heat-Fused tetrahydropyrimido[4,5-c]piperidine

This table outlines a hypothetical synthetic sequence.

The reactivity of the piperidine ring in this compound* presents a rich field for synthetic exploration. While direct literature precedents for ring expansion and annulation reactions on this specific molecule are scarce, established methodologies in heterocyclic chemistry provide a strong foundation for predicting its potential transformations. Further research in this area could unlock novel and efficient routes to complex, biologically relevant fused and expanded heterocyclic systems.

Stereochemical Aspects and Conformational Analysis

Control of Relative and Absolute Stereochemistry in Synthesis

The synthesis of trans-3-Amino-1-boc-4-hydroxypiperidine with precise control over both relative and absolute stereochemistry is a significant challenge that has been addressed through various synthetic strategies. The trans relationship between the amino and hydroxyl groups is a key feature, and its establishment often relies on stereoselective reduction or amination reactions of functionalized piperidine (B6355638) precursors.

One common approach involves the reduction of a 3-amino-4-oxopiperidine derivative. The stereochemical outcome of this reduction is highly dependent on the choice of reducing agent and the nature of the substituents on the piperidine ring. For instance, the use of bulky reducing agents can favor the formation of the trans isomer through steric hindrance, directing the hydride attack from the less hindered face.

Asymmetric synthesis methodologies are employed to control the absolute stereochemistry, leading to the formation of specific enantiomers. rsc.org This can be achieved through several routes, including the use of chiral catalysts, chiral auxiliaries, or starting from a chiral pool material. rsc.orgnih.gov For example, rhodium-catalyzed asymmetric hydrogenation has been explored for the synthesis of chiral 4-amino-3-hydroxypiperidine (B1396542) derivatives. rsc.orgnih.gov Biocatalytic resolutions and classical resolution techniques are also viable methods to obtain enantioenriched intermediates en route to the target compound. rsc.org

Another strategy involves the diastereoselective synthesis from acyclic precursors followed by cyclization. The stereocenters are set in the acyclic chain, and the subsequent ring closure preserves the desired stereochemistry. Chelation-controlled additions to acyclic amino ketone precursors can provide high stereoselectivity in the formation of the amino alcohol moiety, which is then elaborated to the piperidine ring. nih.gov

Diastereomeric Ratios and Enantiomeric Excess in Synthetic Pathways

The efficiency of a synthetic route to a specific stereoisomer of 3-amino-4-hydroxypiperidine is quantified by the diastereomeric ratio (d.r.) and the enantiomeric excess (e.e.). In the synthesis of this compound, achieving high diastereoselectivity for the trans isomer over the cis isomer is a primary objective.

Several synthetic methods have been reported to yield high diastereomeric ratios. For example, the reduction of N-protected 3-amino-4-oxopiperidines can proceed with high trans selectivity. The choice of protecting groups on the nitrogen and the amino group can significantly influence the d.r. by altering the steric and electronic environment of the ketone.

Enzymatic resolutions have proven to be highly effective in obtaining intermediates with high enantiomeric excess. mdpi.com For instance, Candida antarctica lipase (B570770) B (CAL-B) has been utilized for the kinetic resolution of related 3-alkoxyamino-4-oxy-2-piperidones, yielding products with high e.e. mdpi.com Similarly, carbonyl reductases have been employed for the asymmetric reduction of 4-oxopiperidine derivatives, achieving excellent enantioselectivity (>99% e.e.). nih.gov

Below is a table summarizing representative diastereomeric ratios and enantiomeric excesses achieved in the synthesis of related 3-amino-4-hydroxypiperidine systems.

Synthetic MethodSubstrateProduct StereochemistryDiastereomeric Ratio (d.r.)Enantiomeric Excess (e.e.)
NaBH4 reductionN-Cbz-2-substituted-3-oxopiperidinessyn-amino alcohol~11:1Not reported
Chelation-controlled reductionSerine-derived α-aminoketoneanti-amino alcoholHighEnantiopure
Enzymatic Reduction (HeCR/DbCR)tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylatecis/trans alcoholsNearly 1:1>99% for each diastereomer

Conformational Studies of Piperidine Ring Systems

The piperidine ring in this compound is not planar and exists predominantly in a chair conformation to minimize torsional and steric strain. The orientation of the substituents on the ring is a crucial aspect of its three-dimensional structure.

The conformational preference of the piperidine ring is significantly influenced by its substituents. The bulky tert-butoxycarbonyl (Boc) group at the N1 position introduces considerable steric hindrance. Due to the partial double bond character of the N-C(O) bond, the Boc group can lead to a flattening of the ring at the nitrogen atom and can influence the axial/equatorial preference of other substituents. nih.govresearchgate.net

In this compound, the hydroxyl and amino groups are at positions 3 and 4. In a chair conformation, for the trans isomer, these substituents can be arranged in either a diaxial or a diequatorial orientation. The diequatorial conformation is generally favored to minimize 1,3-diaxial interactions. However, the presence of the Boc group can alter this preference. The steric interactions between the Boc group and axial substituents at C2 and C6 can be significant.

Furthermore, the nature of the substituents themselves plays a role. The hydroxyl and amino groups are relatively small, but their interactions with other groups on the ring, as well as with the solvent, can influence the conformational equilibrium.

Intramolecular hydrogen bonding can play a significant role in stabilizing specific conformations of this compound. A hydrogen bond can potentially form between the hydroxyl group at C4 and the amino group at C3, or between one of these groups and the carbonyl oxygen of the Boc group.

The formation of an intramolecular hydrogen bond between the 3-amino and 4-hydroxyl groups would require these groups to be in close proximity. In a chair conformation, this is more likely to occur if the substituents are in a gauche relationship, which can be achieved in both diaxial and diequatorial arrangements. The presence of such a hydrogen bond can stabilize a conformation that might otherwise be less favored due to steric interactions. nih.gov The strength and prevalence of intramolecular hydrogen bonding are also dependent on the solvent, with non-polar solvents favoring their formation. unito.it

The piperidine ring is conformationally mobile, and at room temperature, it undergoes rapid ring inversion between two chair conformations. For this compound, this equilibrium involves the interconversion between the diequatorial and diaxial forms. The position of this equilibrium is determined by the relative energies of the two conformers.

The bulky Boc group can raise the energy barrier for ring inversion. The dynamics of this process can be studied using techniques like variable temperature NMR spectroscopy. The presence of intramolecular hydrogen bonds can also shift the conformational equilibrium towards the conformer that allows for this stabilizing interaction. unito.it The solvent environment plays a crucial role in the conformational dynamics, as polar solvents can disrupt intramolecular hydrogen bonds and favor conformations with greater exposure of the polar groups. unito.it

Determination of Absolute Configuration

Determining the absolute configuration of the chiral centers (C3 and C4) in this compound is essential for its application in stereospecific synthesis. Several methods can be employed for this purpose.

X-ray crystallography is the most definitive method for determining the absolute configuration of a crystalline compound. mdpi.comresearchgate.net If a single crystal of a pure enantiomer or a derivative containing a heavy atom can be obtained, its three-dimensional structure can be elucidated, providing unambiguous assignment of the stereochemistry. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool. Chiral derivatizing agents can be used to convert the enantiomers into diastereomers, which will exhibit distinct NMR spectra. nih.gov The differences in chemical shifts can be used to determine the enantiomeric purity and, in some cases, the absolute configuration by comparing the spectra to those of known standards. Advanced NMR techniques, such as the Mosher's method or the use of chiral solvating agents, can also be applied. Nuclear Overhauser Effect (nOe) experiments can provide information about the spatial proximity of protons, which can help in assigning the relative stereochemistry and, in rigid systems, infer the absolute configuration. mdpi.com

Chiroptical methods, such as circular dichroism (CD) and optical rotatory dispersion (ORD), can also be used to determine the absolute configuration by comparing the experimental spectra with those of compounds with known stereochemistry or with theoretically calculated spectra.

Finally, the absolute configuration can often be inferred from the synthetic route if the stereochemistry of the starting materials and the mechanism of the stereochemistry-defining steps are known. rsc.orgnih.gov

Characterization and Spectroscopic Analysis of Trans 3 Amino 1 Boc 4 Hydroxypiperidine and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of trans-3-Amino-1-boc-4-hydroxypiperidine, providing detailed information about its molecular structure and purity. Both proton (¹H) and carbon-13 (¹³C) NMR are instrumental in confirming the connectivity of atoms and the stereochemical orientation of the substituents on the piperidine (B6355638) ring.

¹H NMR Applications for Structure Elucidation and Purity Assessment

Proton NMR (¹H NMR) spectroscopy is a primary tool for confirming the successful synthesis and assessing the purity of this compound. The ¹H NMR spectrum provides key information regarding the chemical environment of each proton, their connectivity through spin-spin coupling, and the relative number of protons in a given environment.

The characteristic signals in the ¹H NMR spectrum of the Boc-protected piperidine ring include a prominent singlet for the nine protons of the tert-butoxycarbonyl (Boc) group, typically observed in the upfield region around 1.40 ppm. The protons on the piperidine ring itself resonate at different chemical shifts depending on their position and stereochemistry (axial or equatorial). The protons attached to the carbons bearing the amino and hydroxyl groups (C3 and C4) are of particular diagnostic value. Their chemical shifts and coupling constants provide insights into the trans configuration of these substituents.

The presence of the Boc protecting group can lead to the observation of rotamers (rotational isomers) due to restricted rotation around the carbamate (B1207046) C-N bond. This can manifest as peak broadening or the appearance of duplicate signals for protons near the nitrogen atom, complicating the spectrum but also providing conformational information. The integration of the signals in the ¹H NMR spectrum is used to determine the relative ratios of different protons, which serves as a fundamental check for the compound's structural integrity and is a valuable tool for assessing purity by identifying signals corresponding to solvents or other impurities.

Table 1: Representative ¹H NMR Spectral Data for a Boc-Protected Piperidine Derivative

Proton AssignmentChemical Shift (δ, ppm)Multiplicity
C(CH₃)₃ (Boc)1.40s
Piperidine Ring CH₂1.88m
Piperidine Ring CH₂3.01m
Piperidine Ring CH₂3.55m
Piperidine Ring CH3.77m
Piperidine Ring CH4.66d

Note: This table presents representative data for a related Boc-protected piperidine and may not correspond exactly to this compound. Specific assignments require detailed 2D NMR analysis.

¹³C NMR for Carbon Skeleton Analysis and Rotamer Identification

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal, allowing for the confirmation of the expected number of carbons and their chemical environments.

Key signals in the ¹³C NMR spectrum include those for the carbonyl carbon of the Boc group (around 155 ppm), the quaternary carbon of the Boc group (around 80 ppm), and the methyl carbons of the Boc group (around 28 ppm). The carbons of the piperidine ring resonate in the range of approximately 30-70 ppm. The chemical shifts of the carbons attached to the amino and hydroxyl groups (C3 and C4) are particularly informative for confirming the structure.

Similar to ¹H NMR, the presence of rotamers due to the Boc group can result in the splitting or broadening of signals for the piperidine ring carbons in proximity to the nitrogen atom. The observation of these effects in the ¹³C NMR spectrum is a strong indicator of restricted C-N bond rotation and can provide insights into the conformational dynamics of the molecule in solution.

X-ray Crystallography for Solid-State Structure Determination

While NMR spectroscopy provides invaluable information about the structure in solution, X-ray crystallography offers a definitive determination of the molecule's three-dimensional arrangement in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern to build a precise model of the electron density, and thus the atomic positions.

For this compound, an X-ray crystal structure would unambiguously confirm the trans relationship between the amino and hydroxyl groups on the piperidine ring. It would also reveal the preferred conformation of the six-membered ring (e.g., chair, boat, or twist-boat) in the solid state, as well as the specific bond lengths, bond angles, and torsion angles. Furthermore, the crystallographic data would illustrate the intermolecular interactions, such as hydrogen bonding involving the amino and hydroxyl groups, which govern the packing of the molecules in the crystal lattice.

As of the current literature, a specific X-ray crystal structure for this compound has not been widely reported. However, analysis of related structures provides a strong basis for predicting its solid-state conformation.

Chromatographic Techniques for Enantiomeric and Diastereomeric Separation

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are essential for the analysis and separation of the stereoisomers of this compound. Given the presence of two stereocenters (at C3 and C4), the compound can exist as a pair of enantiomers.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) utilizing a chiral stationary phase (CSP) is the most common and effective method for the analytical separation of enantiomers. Chiral stationary phases are designed to have differential interactions with the two enantiomers of a chiral compound, leading to different retention times and, consequently, their separation.

For Boc-protected amino-functionalized piperidines, various types of CSPs can be employed, including those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or macrocyclic glycopeptides. The choice of the CSP, along with the optimization of the mobile phase composition (typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol), is critical for achieving baseline resolution of the enantiomers. In some cases, pre-column derivatization of the amino group with a chromophoric agent can enhance detection by UV-Vis spectroscopy and improve the separation efficiency.

Table 2: General Conditions for Chiral HPLC Separation of Aminopiperidine Derivatives

ParameterCondition
Column Chiralpak® AD-H, Chiralpak® IC, or similar
Mobile Phase Hexane/Isopropanol or Ethanol with an amine modifier (e.g., diethylamine)
Flow Rate Typically 0.5 - 1.5 mL/min
Detection UV at a suitable wavelength (e.g., 210-230 nm)

Note: These are general conditions and require optimization for the specific enantiomeric separation of this compound.

Preparative HPLC for Enantiomer Separation

Once an effective analytical separation method is developed, it can be scaled up to preparative HPLC for the isolation of larger quantities of the individual enantiomers. Preparative HPLC employs larger columns with a higher loading capacity, allowing for the purification of milligram to gram quantities of each enantiomer.

The goal of preparative HPLC is to achieve a high degree of enantiomeric purity with good recovery of the material. The fractions corresponding to each enantiomeric peak are collected separately, and the solvent is removed to yield the enantiopure compounds. The purity of the collected fractions is then typically verified by analytical chiral HPLC. This technique is crucial for obtaining enantiomerically pure this compound for use in asymmetric synthesis and for studying the biological activity of the individual stereoisomers.

Mass Spectrometry (e.g., HRMS)

Mass spectrometry is an essential analytical technique for the structural elucidation and characterization of synthetic compounds such as this compound. High-Resolution Mass Spectrometry (HRMS) provides precise mass measurements, which in turn allows for the determination of the elemental composition of the parent molecule and its fragments.

The molecular formula for this compound is C₁₀H₂₀N₂O₃, corresponding to a monoisotopic mass of 216.1474 g/mol . In mass spectrometric analysis, particularly with soft ionization techniques like Electrospray Ionization (ESI), this compound is expected to be observed primarily as its protonated form, [M+H]⁺, with a calculated m/z of 217.1547.

The fragmentation of N-Boc protected amines in tandem mass spectrometry (MS/MS) is well-characterized and typically proceeds through several key pathways. doaj.org The tert-butoxycarbonyl (Boc) group is notably labile and its fragmentation often dominates the mass spectrum. researchgate.netchemicalforums.com For this compound, the major fragmentation routes are predictable based on the behavior of similar structures. doaj.orgnih.gov

Common fragmentation patterns for Boc-protected compounds include the neutral loss of isobutylene (B52900) (C₄H₈, 56 Da), the loss of the entire Boc group (C₅H₉O₂, 101 Da), or the formation of the tert-butyl cation (C₄H₉⁺, m/z 57). doaj.orgacdlabs.com Under ESI conditions, product ions are often formed by the loss of isobutylene (C₄H₈) and a subsequent loss of carbon dioxide (CO₂). doaj.org

Detailed research findings on the specific HRMS fragmentation of this compound would yield a fragmentation pattern that confirms its structure. The primary product ions expected in an MS/MS analysis of the protonated molecule ([M+H]⁺ at m/z 217.15) are detailed in the table below.

**Table 1: Predicted HRMS Fragmentation Data for Protonated trans-3-Amino-1-boc-4-hydroxypiperidine***

Fragment Ion Proposed Structure Neutral Loss **Calculated *m/z***
[M+H-C₄H₈]⁺ Protonated 1-carboxy-3-amino-4-hydroxypiperidine C₄H₈ (Isobutylene) 161.0921
[M+H-C₅H₈O₂]⁺ Protonated 3-amino-4-hydroxypiperidine C₅H₈O₂ (Boc group minus H) 117.0968
[M+H-H₂O]⁺ Dehydrated parent ion H₂O 199.1441
[C₄H₉]⁺ tert-Butyl cation C₆H₁₁N₂O₃ 57.0704

This table is based on established fragmentation patterns for N-Boc protected compounds and provides predicted values for the major fragments of this compound.

The analysis of these characteristic fragments allows for the unambiguous confirmation of the presence of the N-Boc protecting group and the core piperidine structure. For instance, the detection of a prominent peak corresponding to the loss of 56 Da is a strong indicator of the elimination of isobutylene from the Boc group. reddit.com Similarly, the observation of the tert-butyl cation at m/z 57 further corroborates the identity of the protecting group. doaj.org The subsequent fragmentation of the piperidine ring would provide additional structural information.

Computational Chemistry and Mechanistic Insights

Quantum Chemical Calculations (e.g., DFT Studies) for Reaction Mechanism Elucidation

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in mapping out the potential energy surfaces of chemical reactions, thereby providing a quantitative understanding of reaction pathways, transition states, and the stability of intermediates.

Transition State Analysis

DFT calculations are frequently employed to locate and characterize the transition state (TS) structures for key synthetic steps in the formation of substituted piperidines. For instance, in the synthesis of similar heterocyclic systems, transition state analysis has been used to rationalize the stereochemical outcomes of intramolecular cyclizations. nih.gov In the context of reactions involving trans-3-Amino-1-boc-4-hydroxypiperidine, DFT could be used to model the transition states of its formation, for example, through the intramolecular cyclization of an acyclic precursor. Such analyses would reveal the geometric and energetic details of the TS, helping to explain why a particular diastereomer is preferentially formed. Computational studies on related β-amino alcohols have successfully characterized the transition states involved in the formation of aziridinium (B1262131) ions, which are key intermediates in their rearrangement reactions. rsc.org

Molecular Modeling for Conformational Analysis and Ligand Binding

Molecular modeling techniques, including molecular mechanics and molecular dynamics (MD) simulations, are essential for exploring the conformational landscape of flexible molecules like this compound and for predicting its interactions with biological targets.

Conformational analysis of the piperidine (B6355638) ring is crucial as its chair, boat, and twist-boat conformations can significantly influence its reactivity and biological activity. The presence of the bulky tert-butoxycarbonyl (Boc) group and the amino and hydroxyl substituents will dictate the preferred conformation. MD simulations can provide a dynamic picture of the conformational equilibria, revealing the populations of different conformers in various solvent environments. nih.gov For example, MD simulations have been used to study the conformational behavior of elastin (B1584352) tetrapeptide Boc-Gly-Leu-Gly-Gly-NMe, providing insights into its flexibility and the motions of its peptide backbone. nih.gov

In the context of drug design, molecular docking and MD simulations can be used to predict the binding mode of this compound derivatives within the active site of a target protein. These simulations can identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. mdpi.com Such studies are invaluable for the rational design of novel ligands with improved potency and selectivity.

Investigation of Reaction Stereoselectivity via Computational Methods

Computational methods are particularly powerful in elucidating the origins of stereoselectivity in chemical reactions. By comparing the energies of diastereomeric transition states, it is possible to predict which stereoisomer will be formed preferentially.

In the synthesis of substituted piperidines, for example, via intramolecular cyclizations of unsaturated amino alcohols, DFT calculations can be used to model the different possible transition state structures leading to various stereoisomers. nih.gov The calculated energy differences between these transition states can then be correlated with the experimentally observed diastereomeric ratios. nih.gov For instance, in the intramolecular aldol (B89426) cyclizations catalyzed by amino acids, DFT calculations have successfully rationalized the observed stereochemical trends by analyzing the relative energies of competing transition states. nih.gov

Understanding Neighboring Group Participation and Intermediate Structures (e.g., Aziridinium Ions)

Neighboring group participation (NGP) can significantly influence the rate and stereochemistry of a reaction. In molecules like this compound, the amino group can act as an internal nucleophile, participating in reactions at the adjacent carbon atom bearing the hydroxyl group. This can lead to the formation of a transient, strained aziridinium ion intermediate.

Computational studies can provide evidence for the existence of such intermediates and quantify their stability. DFT calculations can be used to locate the aziridinium ion as a minimum on the potential energy surface and to calculate the energy barrier for its formation and subsequent ring-opening by a nucleophile. rsc.org For example, in the Mitsunobu reaction of β-amino alcohols, the formation of aziridines as byproducts is often observed, proceeding through an aziridinium-like intermediate. nih.govresearchgate.net Computational modeling of this process can help to understand the factors that favor the formation of the aziridinium ion versus the desired substitution product. nih.gov

Activation Mechanisms (e.g., Lewis Acid Activation of Epoxides)

The synthesis of substituted piperidines often involves the ring-opening of an epoxide precursor. Lewis acids are commonly used to activate the epoxide ring towards nucleophilic attack. Computational chemistry can provide a detailed picture of this activation process.

DFT calculations can be used to model the coordination of a Lewis acid to the epoxide oxygen, revealing how this interaction polarizes the C-O bonds and lowers the activation energy for nucleophilic attack. nih.gov Computational studies on the Lewis acid-catalyzed ring-opening of cyclohexene (B86901) oxide have shown that the Lewis acid reduces the Pauli repulsion between the epoxide and the incoming nucleophile, thereby enhancing the reaction rate. nih.gov A similar computational approach could be applied to model the intramolecular ring-opening of an epoxide precursor to this compound, where the internal amino group acts as the nucleophile. This would provide valuable insights into the role of the Lewis acid and the factors controlling the regioselectivity of the ring-opening. nih.govresearchgate.net

Interactive Data Tables

Table 1: Representative Calculated Energy Barriers for Intramolecular Cyclization (by Analogy)

Reaction TypeModel SystemComputational MethodCalculated Activation Energy (kcal/mol)Reference
Cationic Radical CyclizationEnamine RadicalDFT (B3LYP)16.4 researchgate.net
Aldol CyclizationTriketoneDFT (B3LYP/6-31G(d))10-15 nih.gov
Aza-Wacker CyclizationO-allyl hemiaminalNot SpecifiedNot Specified nih.gov

Table 2: Computationally Modeled Intermediates in Related Reactions

Intermediate TypeModel ReactionComputational MethodKey FindingsReference
Aziridinium IonRearrangement of β-amino alcoholsDFTCharacterization of stable aziridinium ion intermediate rsc.org
Aziridinium IonMitsunobu reaction of β-amino alcoholsDFTIdentification of aziridinium as a competing pathway nih.govnih.gov
Lewis Acid-Epoxide ComplexRing-opening of cyclohexene oxideDFTLewis acid coordination lowers the activation barrier nih.gov

Applications in Advanced Organic Synthesis and Medicinal Chemistry Research

As Chiral Building Blocks for Complex Molecule Construction

The intrinsic chirality and dense functionality of trans-3-Amino-1-boc-4-hydroxypiperidine make it an exemplary chiral building block for the synthesis of complex molecular architectures. google.com The term "chiral building block" refers to a molecule possessing one or more stereocenters that can be incorporated into a larger molecule, thereby transferring its stereochemical information to the final product. nih.gov This strategy is fundamental in pharmaceutical synthesis, where the specific three-dimensional arrangement of atoms is often critical for biological activity. google.com

The utility of this piperidine (B6355638) derivative stems from several key structural features:

Defined Stereochemistry : The trans relationship between the C3-amino and C4-hydroxyl groups provides a rigid and predictable orientation for further synthetic transformations. This stereochemical precision is crucial for constructing bioactive molecules where binding to biological targets like enzymes or receptors is highly dependent on conformation. google.com

Orthogonal Protection : The nitrogen atom of the piperidine ring is protected by a tert-butoxycarbonyl (Boc) group. This protecting group is stable under a variety of reaction conditions but can be selectively removed under acidic conditions. researchgate.net This allows chemists to perform modifications at the C3-primary amine or C4-hydroxyl group without affecting the piperidine nitrogen, and vice-versa, enabling a stepwise and controlled synthetic sequence.

Dual Functionality : The presence of both a primary amine and a secondary alcohol allows for a wide range of chemical modifications, including acylation, alkylation, oxidation, and participation in nucleophilic substitution reactions. mdpi.com

These attributes make this compound and its isomers critical intermediates in the synthesis of complex pharmaceuticals, particularly kinase and protease inhibitors, where the piperidine scaffold serves as a rigid core to orient functional groups for optimal target engagement. google.commdpi.com

Table 1: Key Structural Features and Synthetic Advantages

Feature Description Synthetic Implication
Chiral Piperidine Core A six-membered nitrogen-containing heterocycle with defined stereocenters. Provides a rigid scaffold, reducing conformational flexibility in the final molecule, which can enhance binding affinity to biological targets.
trans-3,4-Substitution The amino and hydroxyl groups are on opposite faces of the piperidine ring. Offers precise spatial orientation of functional groups for directed synthesis and predictable molecular geometry.
Boc Protecting Group The piperidine nitrogen is protected by a tert-butoxycarbonyl group. Allows for selective deprotection under acidic conditions, enabling sequential reactions at different nitrogen sites (amine vs. piperidine). researchgate.net
Primary Amine (C3) A reactive nucleophilic group at the 3-position. Can be readily functionalized via acylation, alkylation, or used in the formation of amides, sulfonamides, and other key linkages.

| Secondary Hydroxyl (C4) | A reactive alcohol group at the 4-position. | Can be oxidized to a ketone, converted to a leaving group for substitution reactions, or etherified to introduce new substituents. mdpi.com |

Synthesis of Peptidomimetics and Conformationally Restricted Amino Acid Analogues

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but often exhibit improved properties, such as enhanced stability against enzymatic degradation and better oral bioavailability. A common strategy in peptidomimetic design is the incorporation of "conformationally restricted" amino acid analogues. nih.gov These analogues replace standard amino acids with rigid cyclic structures to lock the peptide backbone into a specific conformation that is optimal for receptor binding. nih.govnih.gov

This compound serves as an excellent scaffold for such analogues. By incorporating this piperidine ring into a peptide chain, the rotational freedom of the backbone is significantly reduced. researchgate.net The amino group at the C3 position can act as the N-terminus (or a side chain), while a carboxylic acid functionality can be installed elsewhere on the ring to act as the C-terminus, creating a novel, non-natural amino acid. The synthesis of such conformationally restricted building blocks is a key step in modern drug design. nih.gov For example, piperidone-based structures have been used as isosteres for phenylalanine in the design of renin inhibitors, demonstrating the utility of the piperidine core in mimicking peptide turns and secondary structures. researchgate.net

Precursors to Natural Product Analogues

Natural products containing the piperidine skeleton represent a large and structurally diverse class of biologically active compounds. The defined stereochemistry of this compound makes it a valuable starting material for the synthesis of analogues of these natural products.

The Pseudodistomins are a family of piperidine alkaloids isolated from marine tunicates that exhibit cytotoxic properties. mdpi.com While the known total syntheses of natural Pseudodistomins (e.g., Pseudodistomin C and D) typically involve constructing the piperidine ring from acyclic precursors or through cycloaddition reactions, the use of a pre-functionalized chiral piperidine like this compound offers a potential route to novel analogues. mdpi.com The existing amino and hydroxyl groups could be elaborated to install the complex side chains characteristic of the Pseudodistomin family, allowing for the exploration of structure-activity relationships that would be difficult to access through total synthesis alone.

Iminosugars are polyhydroxylated piperidine, pyrrolidine (B122466), or indolizidine alkaloids that act as potent inhibitors of glycosidases, enzymes that process carbohydrates. Prominent examples include Swainsonine, an inhibitor of mannosidase, and Fagomine, a glycosidase inhibitor. Syntheses of these natural products often start from carbohydrates, where the stereochemistry is already established.

However, this compound can serve as a precursor for analogues of these iminosugars. The existing C4-hydroxyl group and the stereochemistry of the piperidine ring provide a starting point for introducing additional hydroxyl groups to mimic the polyhydroxylated nature of iminosugars. This approach allows for the creation of novel structures that may exhibit different enzyme inhibition profiles or improved pharmacological properties compared to the natural products themselves.

Febrifugine and its halogenated analogue, Halofuginone, are quinazolinone-containing piperidine alkaloids known for their potent antimalarial and anti-coccidial activities. A critical component of their structure is a substituted 3-hydroxypiperidine (B146073) moiety. Synthetic routes to Halofuginone often rely on the preparation of a key intermediate such as trans-benzyl-3-hydroxy-2-(2-oxopropyl)piperidine-1-carboxylate.

The structural similarity of this compound to this key intermediate highlights its potential as a precursor for novel analogues of Febrifugine and Halofuginone. The C3-amino group can be modified or replaced, and the C4-hydroxyl group can be manipulated to explore how changes to the piperidine portion of the molecule affect its biological activity.

Intermediate in the Synthesis of Therapeutically Relevant Compounds

Beyond natural product analogues, this compound is a key intermediate in the synthesis of a wide range of fully synthetic, therapeutically relevant compounds. Its role as a chiral building block is particularly prominent in the development of modern targeted therapies.

One of the most significant applications is in the synthesis of kinase inhibitors . google.commdpi.com Kinases are a class of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The rigid piperidine scaffold is ideal for positioning functional groups to interact with the ATP-binding site of kinases. The stereochemically defined amino and hydroxyl groups can serve as anchor points for side chains that confer potency and selectivity. For instance, 3-amino-1,2,4-triazine derivatives have been developed as selective PDK1 inhibitors for treating pancreatic cancer, showcasing the importance of the amino-heterocycle motif in kinase inhibitor design.

Similarly, this building block is used in the development of protease inhibitors and other enzyme-targeted drugs. The ability to precisely control the stereochemistry and functionalization of the piperidine ring is essential for achieving high binding affinity and selectivity for the target enzyme's active site. google.com

Table 2: Examples of Therapeutic Areas and Targets

Therapeutic Area Target Class Role of the Piperidine Intermediate Representative Final Compounds (Analogues)
Oncology Kinase Inhibitors (e.g., PDK1) Provides a rigid scaffold for orienting pharmacophores into the ATP-binding site. google.com Triazine-based inhibitors
Infectious Diseases Antimalarials Forms the core piperidine moiety of the final alkaloid structure. Febrifugine, Halofuginone
Metabolic Diseases Glycosidase Inhibitors Serves as a chiral template for creating polyhydroxylated structures that mimic sugars. Iminosugar Analogues

| Inflammation/Autoimmune | Renin Inhibitors | Used to create conformationally restricted peptide isosteres. researchgate.net | Piperidone-based peptidomimetics |

Anticancer Drug Intermediates (e.g., Ibrutinib)

The synthesis of targeted anticancer agents often relies on chiral intermediates to construct the final active pharmaceutical ingredient with high stereochemical purity. While direct synthesis of the Bruton's tyrosine kinase (BTK) inhibitor Ibrutinib involves a chiral (R)-N-Boc-3-hydroxypiperidine precursor, the closely related regioisomer, trans-4-Amino-1-boc-3-hydroxypiperidine (B1313278), has been identified as a critical chiral intermediate for other kinase inhibitors and related anticancer drugs.

The synthesis of Ibrutinib itself proceeds through the coupling of (R)-N-Boc-3-hydroxypiperidine with 4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidine. google.com This is followed by a Suzuki coupling to introduce the 4-phenoxyphenyl group, deprotection of the Boc group, and finally acylation with acryloyl chloride to yield the final product. google.comgoogle.com The stereochemistry of the piperidine ring is crucial for the drug's potent and selective inhibition of the BTK enzyme. The use of aminohydroxypiperidine derivatives in this context highlights the importance of this scaffold in creating molecules that can precisely interact with the complex binding sites of protein kinases.

DrugTargetIntermediate Class
IbrutinibBruton's tyrosine kinase (BTK)Chiral Hydroxypiperidine
Kinase InhibitorsVarious Protein KinasesAminohydroxypiperidine

Neurokinin-1 (NK-1) Receptor Antagonists (e.g., L-733,060, CP-99,994)

Neurokinin-1 (NK-1) receptor antagonists have been investigated for their therapeutic potential in treating a range of conditions, including depression, anxiety, and chemotherapy-induced nausea. The core structure of many potent NK-1 antagonists, such as L-733,060 and CP-99,994, is built upon a 2-substituted-3-hydroxypiperidine scaffold. beilstein-journals.org

The synthesis of these compounds often utilizes chiral pool starting materials like amino acids or employs asymmetric synthesis strategies to establish the required stereocenters on the piperidine ring. clockss.orgresearchgate.net A common precursor in many synthetic routes to L-733,060 is N-Boc-piperidin-3-ol. clockss.org The synthesis involves an etherification of the hydroxyl group, followed by the removal of the Boc protecting group to allow for further functionalization. clockss.org Although not the direct precursor to L-733,060, the trans-3-amino-4-hydroxypiperidine framework provides a related scaffold that can be used to generate structural diversity and explore the structure-activity relationships (SAR) of this class of antagonists. The amino and hydroxyl groups offer alternative points for modification, enabling the synthesis of novel analogs with potentially improved pharmacological profiles. nih.govnih.gov

CompoundTypeKey Structural Motif
L-733,060NK-1 Receptor Antagonist2-Substituted-3-hydroxypiperidine
CP-99,994NK-1 Receptor Antagonist2-Substituted-3-hydroxypiperidine

Glycosidase Inhibitors

Glycosidase inhibitors are a class of compounds that interfere with the function of glycoside hydrolase enzymes and have applications in the treatment of diabetes, viral infections, and certain cancers. The structural mimicry of the transition state of glycosidic bond cleavage is a common strategy in the design of these inhibitors. Iminosugars, which are polyhydroxylated piperidines, pyrrolidines, and other nitrogenous heterocycles, are prominent examples.

Research in this area has led to the synthesis of various aminohydroxy heterocyclic derivatives as potential glycosidase inhibitors. For instance, 3-amino-4-hydroxy-2-(hydroxymethyl)pyrrolidines, which are structurally related to the aminohydroxypiperidine core, have been synthesized and shown to be moderate inhibitors of β-galactosidase. rsc.orgresearchgate.net These syntheses often start from chiral precursors like trans-4-hydroxy-L-proline and use stereoselective methods to install the amino and hydroxyl groups. rsc.org The development of dihydrofuro[3,2-b]piperidine derivatives has also yielded compounds with potent α-glucosidase inhibitory activity, significantly stronger than the clinical drug acarbose. mdpi.com The trans-3-amino-4-hydroxypiperidine scaffold represents a valuable starting point for creating new families of iminosugar mimics, where the amino and hydroxyl functionalities can be further elaborated to optimize binding to the active site of various glycosidases.

Ligands for Neurotransmitter Transporters (e.g., Vesicular Acetylcholine (B1216132) Transporter)

The vesicular acetylcholine transporter (VAChT) is a crucial protein responsible for loading acetylcholine into synaptic vesicles, making it a key component of cholinergic neurotransmission. nih.gov Ligands that bind to VAChT are valuable as research tools and as potential imaging agents for neurological disorders characterized by cholinergic deficits, such as Alzheimer's disease.

The development of high-affinity VAChT ligands has often focused on piperidine-containing scaffolds. The prototypical VAChT ligand, vesamicol, features a 2-(4-phenylpiperidino)cyclohexanol structure. nih.gov Modern synthetic efforts aim to create ligands with high affinity and selectivity over other targets like sigma receptors. These efforts have involved the synthesis of piperidines bearing substituted heteroaromatic carbonyl groups at the 4-position. nih.gov The synthetic routes often start from versatile intermediates like t-Boc-protected piperidine-4-carboxylic acid, which is converted to a Weinreb amide to facilitate the introduction of various aryl or heteroaryl groups. nih.gov The trans-3-amino-4-hydroxypiperidine moiety can serve as a scaffold to develop novel VAChT ligands, where the amino and hydroxyl groups can be functionalized to explore new interactions within the transporter's binding pocket.

Integrin Antagonists (e.g., αVβ3 integrin antagonists)

Integrins are cell surface receptors involved in cell adhesion and signaling, and they play a critical role in processes such as angiogenesis, tumor metastasis, and inflammation. The αVβ3 integrin, in particular, is a well-established target for the development of anti-angiogenic and anticancer therapies. Many integrin antagonists are designed as mimetics of the Arg-Gly-Asp (RGD) peptide sequence, which is the natural recognition motif for many integrins.

Piperidine-based scaffolds have been successfully employed to create potent and selective small-molecule αVβ3 integrin antagonists. nih.govdocumentsdelivered.com Research has shown that cyclopeptides derived from the regioisomeric trans-4-amino-1-boc-3-hydroxypiperidine demonstrate notable potency as αVβ3 integrin antagonists. The piperidine ring serves as a conformationally constrained scaffold to correctly position the key pharmacophoric elements—typically a basic amine and a carboxylic acid—that mimic the arginine and aspartic acid residues of the RGD sequence. The development of tricyclic piperazine/piperidine derivatives has also led to the identification of dual αVβ3/αIIbβ3 antagonists. nih.gov The defined stereochemistry of this compound makes it an attractive building block for creating novel, conformationally defined RGD mimetics for this important therapeutic target.

Histamine (B1213489) H3 Receptor Antagonists

The histamine H3 receptor (H3R) is a presynaptic autoreceptor in the central nervous system that modulates the release of histamine and other neurotransmitters. wikipedia.org H3R antagonists increase neurotransmitter release and have shown therapeutic potential for treating cognitive disorders, narcolepsy, and other neurological conditions. wikipedia.orgnih.gov

The chemical structures of H3R antagonists are diverse, but many contain a basic amine center linked by an alkyl chain to a variety of lipophilic, often aromatic, moieties. mdpi.com Piperidine and related heterocyclic rings are frequently incorporated into these structures to serve as the basic amine component and to provide a rigid scaffold. For example, various 4-hydroxypiperidines have been explored as non-imidazole H3R antagonists. nih.gov The trans-3-amino-4-hydroxypiperidine core provides a versatile platform for synthesizing new H3R antagonists. The primary amino group can be functionalized to attach various linker and lipophilic groups, while the Boc-protected nitrogen of the piperidine ring can be deprotected and substituted to explore different structural motifs and optimize pharmacological properties like potency and brain penetrance.

Inhibitors of tRNA Synthetases

Aminoacyl-tRNA synthetases (aaRSs) are essential enzymes that catalyze the attachment of amino acids to their cognate tRNAs, a critical step in protein synthesis. nih.govmdpi.com Their indispensable role makes them attractive targets for the development of antimicrobial agents and therapeutics for other human diseases. nih.govnih.gov

A notable example of a natural product that ultimately led to the development of tRNA synthetase inhibitors is halofuginone, an antiprotozoal agent. Halofuginone contains a 2-substituted 3-hydroxypiperidine core, and its analogs have been identified as inhibitors of prolyl-tRNA synthetase (ProRS). beilstein-journals.org These compounds typically compete with ATP, proline, or the tRNA molecule for binding to the enzyme. mdpi.com The trans-3-amino-4-hydroxypiperidine scaffold shares the core piperidine ring with this class of inhibitors. It offers a unique substitution pattern that can be exploited to design novel aaRS inhibitors. The amino and hydroxyl groups provide handles for synthetic elaboration to create compounds that can interact with the various substrate-binding pockets of these essential enzymes.

Precursors for Other Biologically Active Piperidine Derivatives

The strategic placement of the amino and hydroxyl groups in a trans configuration on the piperidine ring makes this compound a highly sought-after starting material for the synthesis of a variety of biologically significant molecules. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen allows for selective reactions at the amino and hydroxyl functionalities, enabling the construction of complex molecular architectures.

One notable application of this precursor is in the synthesis of Janus kinase (JAK) inhibitors. JAK inhibitors are a class of drugs that target the JAK family of tyrosine kinases, which are involved in cell signaling pathways that regulate immune responses and inflammation. For instance, derivatives of 3-aminopiperidine are key structural components of several JAK inhibitors used in the treatment of autoimmune diseases like rheumatoid arthritis and psoriasis. The synthesis of these inhibitors often involves the elaboration of the 3-amino-piperidine core, where the stereochemistry of the substituents is crucial for potent and selective inhibition of the target kinase.

Furthermore, this versatile building block has been utilized in the development of Dipeptidyl peptidase-4 (DPP-4) inhibitors. DPP-4 is an enzyme involved in glucose metabolism, and its inhibition is a validated therapeutic strategy for the management of type 2 diabetes. The 3-aminopiperidine moiety is a common feature in the chemical structures of several approved DPP-4 inhibitors. The synthesis of these drugs often begins with a chiral 3-aminopiperidine derivative, with the amino group serving as a key anchor for binding to the active site of the DPP-4 enzyme.

The application of this compound also extends to the synthesis of glucagon-like peptide-1 (GLP-1) receptor agonists. GLP-1 is an incretin (B1656795) hormone that plays a crucial role in regulating blood sugar levels. Small molecule GLP-1 receptor agonists are being developed as oral alternatives to injectable peptide-based therapies for type 2 diabetes. The piperidine scaffold can serve as a rigid core to which various functional groups are attached to mimic the action of the natural GLP-1 peptide.

Moreover, researchers have employed this precursor in the synthesis of M4 muscarinic acetylcholine receptor modulators. The M4 receptor is a target for the treatment of neuropsychiatric disorders such as schizophrenia. Selective modulation of this receptor is believed to offer therapeutic benefits without the side effects associated with non-selective muscarinic agents. The 3-amino-4-hydroxypiperidine core provides a foundation for building molecules with the desired selectivity and pharmacological properties for targeting the M4 receptor.

Exploration of Structure-Activity Relationships (SAR) in Piperidine-Based Scaffolds

The defined stereochemistry and the presence of two distinct functional groups in this compound make it an excellent tool for systematic investigations of structure-activity relationships (SAR). By selectively modifying the amino and hydroxyl groups, medicinal chemists can generate libraries of related compounds and evaluate how these structural changes impact their biological activity. This systematic approach is fundamental to the process of drug discovery and optimization.

In the context of DPP-4 inhibitors, SAR studies utilizing derivatives of 3-aminopiperidine have been instrumental in identifying the key structural features required for potent and selective inhibition. These studies often involve the synthesis of a series of analogs where the substituents on the piperidine ring and the amino group are varied. The biological data obtained from these analogs help in constructing a pharmacophore model, which describes the essential steric and electronic features required for optimal interaction with the DPP-4 enzyme's active site. For example, the nature of the substituent on the piperidine nitrogen and the group acylating the 3-amino function can significantly influence the inhibitory potency and selectivity.

Similarly, in the development of JAK inhibitors, SAR studies based on the 3-aminopiperidine scaffold have been crucial for achieving selectivity among the different JAK isoforms (JAK1, JAK2, JAK3, and TYK2). As these isoforms share a high degree of structural similarity in their ATP-binding sites, achieving selectivity is a significant challenge. By systematically modifying the piperidine core and its substituents, researchers can fine-tune the interactions with specific amino acid residues within the kinase active site, thereby enhancing selectivity for the desired JAK isoform and minimizing off-target effects.

The exploration of SAR is not limited to enzyme inhibitors. For G-protein coupled receptors (GPCRs) like the M4 muscarinic receptor, the spatial arrangement of functional groups is critical for ligand binding and receptor activation or modulation. Using this compound as a starting point, chemists can synthesize a range of ligands with different substituents and stereochemistries to probe the binding pocket of the M4 receptor. These studies provide valuable insights into the receptor's architecture and the molecular determinants of ligand recognition and function, guiding the design of more potent and selective modulators.

Below is an interactive data table summarizing the applications of piperidine derivatives in different therapeutic areas, which are often explored through SAR studies starting from precursors like this compound.

Therapeutic TargetCompound ClassKey Structural MoietyRationale for SAR Studies
Janus Kinases (JAKs)Kinase Inhibitors3-AminopiperidineTo achieve isoform selectivity and improve potency.
Dipeptidyl Peptidase-4 (DPP-4)Enzyme Inhibitors3-AminopiperidineTo optimize binding to the active site and enhance oral bioavailability.
GLP-1 ReceptorReceptor AgonistsSubstituted PiperidineTo mimic the action of the endogenous peptide and develop oral agents.
M4 Muscarinic ReceptorReceptor Modulators3-Amino-4-hydroxypiperidineTo achieve subtype selectivity and desired pharmacological profile.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of trans-3-Amino-1-Boc-4-hydroxypiperidine to achieve high purity (>98%)?

  • Methodological Answer : Synthesis optimization involves Boc protection of the amine group using tert-butyl carbamate under anhydrous conditions. Purification steps include reverse-phase HPLC with a C18 column and mobile phases (e.g., water/acetonitrile with 0.1% TFA). Analytical validation via GC-MS (split mode, 1:50, injector temp 280°C) and FTIR-ATR (4000–400 cm⁻¹) ensures purity and structural confirmation .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer : Use GC-MS (EI ionization at 70 eV) to identify fragmentation patterns (e.g., base peaks at m/z 57, 83, 93) and HPLC-TOF for exact mass verification (theoretical 276.1838 vs. measured Δppm -1.34). FTIR-ATR confirms functional groups like the hydroxyl (broad ~3200 cm⁻¹) and Boc carbonyl (~1680 cm⁻¹) .

Q. What storage conditions are recommended to maintain the stability of this compound?

  • Methodological Answer : Store as a crystalline solid at -20°C in airtight, light-protected containers. Stability studies indicate ≥5 years under these conditions, with periodic HPLC monitoring to detect degradation (e.g., tert-butyl group cleavage) .

Advanced Research Questions

Q. How can researchers resolve contradictions between NMR and MS data during characterization of this compound?

  • Methodological Answer : Cross-validate using GC-MS-IR (gas-phase IR for functional group confirmation) and 2D NMR (e.g., HSQC, HMBC) to distinguish stereoisomers. For example, trans-configuration can be confirmed via coupling constants in 1^1H NMR (e.g., J = 10–12 Hz for axial-equatorial protons) .

Q. What strategies mitigate steric hindrance during Boc deprotection in this compound?

  • Methodological Answer : Use mild acidic conditions (e.g., TFA/DCM 1:4 v/v) at 0°C to minimize side reactions. Monitor reaction progress via TLC (Rf shift) or LC-MS for Boc group removal (loss of 100 Da fragment). Consider orthogonal protection (e.g., Fmoc) if steric issues persist .

Q. How does the trans-configuration influence the reactivity of the 4-hydroxyl group in nucleophilic substitution reactions?

  • Methodological Answer : The trans arrangement reduces steric clash between the 3-amino and 4-hydroxyl groups, enhancing accessibility for reactions like Mitsunobu etherification. Computational modeling (e.g., DFT calculations) can predict spatial orientation and reactivity trends .

Q. What computational tools are suitable for predicting the solvation effects on this compound’s conformational stability?

  • Methodological Answer : Molecular dynamics simulations (e.g., AMBER or GROMACS) with explicit solvent models (water/DMSO) can assess hydrogen-bonding networks. Compare results with experimental data (e.g., NOESY for solution-state conformation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.